molecular formula C13H15NO3S B1299052 [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid CAS No. 380545-88-0

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid

Cat. No.: B1299052
CAS No.: 380545-88-0
M. Wt: 265.33 g/mol
InChI Key: WKUGHBQRVZVCHZ-UHFFFAOYSA-N
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Description

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is a compound with the molecular formula C13H15NO3S and a molecular weight of 265.33 g/mol . This compound is characterized by a quinoline moiety, which is a heterocyclic aromatic organic compound, and an acetic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid typically involves the condensation of quinoline derivatives with acetic acid derivatives under specific reaction conditions. One common method involves the reaction of 3,4-dihydroquinoline with ethyl bromoacetate in the presence of a base, followed by hydrolysis and cyclization to yield the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-dione: Shares the quinoline core but differs in functional groups.

    Tetrahydroquinoline derivatives: Reduced forms of quinoline with different biological activities.

    Quinoline N-oxide derivatives: Oxidized forms with distinct chemical properties

Uniqueness

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid is unique due to its combination of a quinoline moiety with an acetic acid group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUGHBQRVZVCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353014
Record name BAS 02992768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380545-88-0
Record name BAS 02992768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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